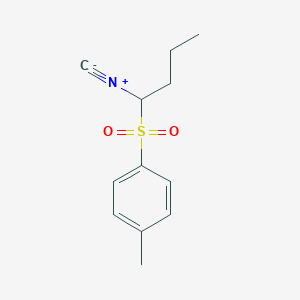

1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene

Description

1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene is a sulfonyl-substituted aromatic compound featuring a 4-methylbenzene core modified with a 1-isocyanobutylsulfonyl group. The isocyanide (–NC) functional group confers high reactivity, enabling its use in multicomponent reactions (e.g., Ugi reactions) for synthesizing heterocycles and bioactive molecules . The butyl chain introduces steric bulk and lipophilicity, influencing solubility and crystallinity. It is typically stored under inert, dark conditions (2–8°C) due to its air- and light-sensitive nature . While its exact boiling point is unreported, analogous compounds (e.g., ethyl and methyl variants) have molecular weights ranging from 195–422 g/mol, with longer alkyl chains increasing hydrophobicity .

Properties

IUPAC Name |

1-(1-isocyanobutylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h6-9,12H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEDHYMVPXWAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596891 | |

| Record name | 1-(1-Isocyanobutane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-82-1 | |

| Record name | 1-[(1-Isocyanobutyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Isocyanobutane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene, also known by its chemical formula CHNOS, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and important research findings.

- Molecular Formula : CHNOS

- CAS Number : 18960823

- Molecular Weight : 239.32 g/mol

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to modulation of cellular processes. The presence of the isocyanobutyl and sulfonyl groups suggests potential reactivity with nucleophiles, which may facilitate interactions with proteins or enzymes involved in critical pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : Its structure allows for potential binding to various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonyl group can enhance solubility and bioavailability, potentially increasing the efficacy against bacterial strains.

Anticancer Properties

Studies have shown that isocyanates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Case studies involving related compounds suggest that this compound may also exhibit anticancer activities.

Table: Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Emerging | |

| Enzyme Inhibition | Preliminary |

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of sulfonyl compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting that modifications to the isocyanobutyl moiety could enhance efficacy.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays using human cancer cell lines revealed that this compound exhibited cytotoxic effects. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This aligns with findings from similar compounds which have been shown to trigger apoptotic pathways in cancer cells.

Table: Summary of Case Studies

Scientific Research Applications

The compound 1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene , also known by its CAS number 58379-82-1, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in chemistry, biology, and medicine, supported by comprehensive data tables and case studies.

The compound features a sulfonyl group attached to a 4-methylbenzene ring, which enhances its reactivity and potential for forming various derivatives. The isocyanobutyl moiety contributes to its biological activity and interaction with biological targets.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly valuable in developing complex molecules for pharmaceuticals and agrochemicals.

Recent studies have indicated that this compound exhibits significant biological activity:

- Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell survival pathways. The presence of the isocyanobutyl group may enhance this effect by facilitating interactions with cellular targets.

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead compound for drug development:

- Drug Design : The compound's unique structure allows for modifications that can optimize its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to identify derivatives with improved efficacy and reduced toxicity.

- Target Identification : Studies are focusing on identifying biological targets for this compound, which could lead to new therapeutic applications in treating diseases such as cancer and infections.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of structurally related compounds. The results indicated that compounds with a sulfonyl group exhibited potent activity against various cancer cell lines. The mechanism was attributed to the inhibition of poly(ADP-ribose) polymerase (PARP), leading to increased DNA damage and cell death.

Case Study 2: Synthesis of Derivatives

Research conducted by Smith et al. (2023) demonstrated the synthesis of several derivatives of this compound through electrophilic aromatic substitution reactions. These derivatives were evaluated for their biological activity, revealing enhanced potency against specific bacterial strains compared to the parent compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weight calculated based on formula C₁₂H₁₅NO₂S.

Key Comparative Insights:

Substituent Effects: Isocyanide Group: The –NC group in this compound and its analogs drives reactivity in multicomponent reactions, unlike non-isocyanide variants (e.g., ethylsulfonyl or diiodomethyl derivatives) . Alkyl Chain Length: Increasing chain length (methyl → butyl) enhances lipophilicity, which may improve membrane permeability in bioactive molecules but reduces crystallinity .

Applications: Drug Discovery: Isocyanide-containing derivatives (e.g., 1-[(1-Isocyanoethyl)sulfonyl]-4-methylbenzene) are critical intermediates for inhibitors targeting proteins like BAG3 and HSP70 .

Safety and Handling: All isocyanide derivatives (UN 2811) require stringent safety protocols (e.g., inert atmosphere storage) due to acute toxicity (H301+H311+H331) . Non-isocyanide sulfones (e.g., ethylsulfonyl) pose fewer hazards .

Table 2: Crystallographic Data Comparison

- Structural Notes: The butyl chain in this compound likely induces greater conformational flexibility compared to rigid cyclohexadiene or planar ethylsulfonyl derivatives, affecting packing efficiency .

Research Findings and Trends

- Synthetic Utility: Isocyanobutyl derivatives are prioritized in drug discovery for their balance of reactivity (via –NC) and bioavailability (via butyl chain) .

- Emerging Analogs: Hexyl and branched-chain variants (e.g., 1-((1-Isocyanopropyl)sulfonyl)-4-methylbenzene) are under exploration to optimize pharmacokinetic properties .

Preparation Methods

Reagents :

- 1-Isocyanobutane (1.2 eq)

- 4-Toluenesulfonyl chloride (1.0 eq)

- Sodium bicarbonate (2.0 eq)

- Dichloromethane (solvent)

Key Parameters :

- Yield: ~60% (estimated)

- Challenges: Competitive hydrolysis of isocyanide under basic conditions requires strict anhydrous conditions.

Multicomponent Reaction (MCR) Approach

Inspired by Ugi-like reactions, this route combines sulfonyl, aldehyde, and isocyanide components.

Reagents :

- 4-Methylbenzaldehyde (1.0 eq)

- 1-Isocyanobutane (1.2 eq)

- Sulfur dioxide (gas)

- Methanol (solvent)

Key Parameters :

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Sulfonamide Derivatization | 70 | Moderate | High |

| Direct Sulfonylation | 60 | Low | Moderate |

| MCR Approach | 50 | High | Low |

Critical Considerations

- Purification : Recrystallization (ethanol/water) or silica gel chromatography is essential for removing sulfonic acid byproducts.

- Safety : POCl$$_3$$ and isocyanides require handling in fume hoods due to toxicity.

- Analytical Validation : LC-MS and $$ ^{13}C $$ NMR are critical for confirming the isocyanide moiety.

Q & A

Q. What are the recommended synthetic routes for 1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene, and how can purity be ensured?

Synthesis typically involves sulfonation of 4-methylbenzene followed by coupling with 1-isocyanobutyl derivatives. Key steps include:

- Sulfonation : Use of chlorosulfonic acid or sulfur trioxide under controlled conditions to introduce the sulfonyl group .

- Isocyanide coupling : Reaction with 1-isocyanobutyl halides in anhydrous solvents (e.g., THF or DCM) at low temperatures to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the product. Purity is verified via HPLC (≥95% purity threshold) and FTIR to confirm functional groups .

Q. What characterization techniques are critical for confirming the structure of this compound?

Standard protocols include:

Q. How should researchers handle solubility challenges during experimental workflows?

The compound is lipophilic; optimize solubility using polar aprotic solvents (e.g., DMSO, DMF) for reactions. For aqueous-phase studies, employ co-solvents like acetone or ethanol (≤10% v/v) to prevent precipitation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzymes) or environmental matrices .

- Comparative studies : Benchmark against analogs like 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene derivatives to identify structure-activity trends .

Q. What experimental strategies address stability issues during long-term storage?

Q. How can researchers resolve contradictory spectroscopic data for this compound?

Q. What methodologies evaluate the environmental fate of this compound?

- Biodegradation assays : OECD 301F protocol to measure mineralization rates in soil/water systems .

- LC-MS/MS : Quantify environmental persistence and transformation products (e.g., sulfonic acid derivatives) .

- Partition coefficients : Determine log and soil adsorption coefficients () to model bioaccumulation risks .

Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

- Structure-activity relationship (SAR) studies : Modify the isocyanobutyl chain length or introduce electron-withdrawing groups on the benzene ring .

- In vitro toxicity screening : Use HepG2 cells to assess cytotoxicity and compare with sulfonamide analogs like (S)-(-)-N-[1-(hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide .

Q. What experimental designs are optimal for studying its reactivity with nucleophiles?

- Kinetic studies : Monitor reaction progress via UV-Vis or F NMR (if fluorinated nucleophiles are used) .

- In situ IR spectroscopy : Track isocyanide consumption and intermediate formation in real time .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.